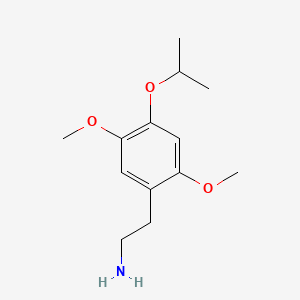
2,5-Dimethoxy-4-isopropoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-isopropoxyphenethylamine is a nitrogen-containing organic compound with the chemical formula C₁₃H₂₁NO₃. It belongs to the class of 2,5-dimethoxyphenethylamine derivatives, which are known for their psychoactive properties. This compound was first synthesized by Alexander Shulgin and is a structural isomer of 4-isopropoxy-3,5-dimethoxyphenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-isopropoxyphenethylamine typically involves several steps:
Friedel-Crafts Reaction: 4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone.
Amination: The intermediate product undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Reduction: Finally, the alpha-amino-2,5-dimethoxyacetophenone is reduced to produce 2,5-dimethoxyphenethylamine
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-isopropoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethoxy-4-isopropoxyphenethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its interaction with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and subsequent psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-ethylamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-propylphenethylamine
Comparison: 2,5-Dimethoxy-4-isopropoxyphenethylamine is unique due to its specific substitution pattern, which influences its receptor binding affinity and psychoactive properties. Compared to its analogs, it has distinct pharmacological profiles and effects .
Properties
CAS No. |
952006-65-4 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
KAKXJLWAEMHHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















